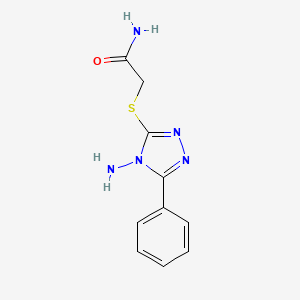

2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide

CAS No.:

Cat. No.: VC20185336

Molecular Formula: C10H11N5OS

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N5OS |

|---|---|

| Molecular Weight | 249.29 g/mol |

| IUPAC Name | 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

| Standard InChI | InChI=1S/C10H11N5OS/c11-8(16)6-17-10-14-13-9(15(10)12)7-4-2-1-3-5-7/h1-5H,6,12H2,(H2,11,16) |

| Standard InChI Key | ISUFOJQZXCYLFZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)N |

Introduction

Synthesis and Optimization

The synthesis of 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide typically follows multi-step protocols common to triazole derivatives (Figure 1). A generalized approach involves:

-

Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives under acidic or basic conditions yields the 1,2,4-triazole ring.

-

Functionalization at Position 3: Reaction of the triazole with chloroacetamide in the presence of a base introduces the thioacetamide group.

-

Substituent Introduction: Phenyl and amino groups are introduced via nucleophilic substitution or coupling reactions, often requiring palladium catalysts or mild reducing agents.

Optimization of reaction conditions—such as temperature (typically 60–80°C), solvent polarity (e.g., DMF or ethanol), and catalyst loading—is critical for maximizing yield and purity. For instance, VulcanChem reports that derivatives like 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide achieve ≥85% purity when synthesized at 70°C using triethylamine as a base.

Spectroscopic Characterization

Rigorous spectroscopic analysis is essential to confirm the structure and purity of 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide. Key techniques include:

| Technique | Key Observations |

|---|---|

| 1H NMR | Signals at δ 2.1–2.3 ppm (acetamide CH3), δ 6.8–7.5 ppm (phenyl protons) |

| 13C NMR | Peaks at ~170 ppm (C=O), 125–140 ppm (aromatic carbons) |

| IR Spectroscopy | Stretches at 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 680 cm⁻¹ (C-S) |

| Mass Spectrometry | Molecular ion peak at m/z 236.31 [M+H]+ |

These methods collectively validate the compound’s identity and ensure batch-to-batch consistency for pharmacological studies.

Biological Activities and Mechanisms

2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide demonstrates broad-spectrum biological activities, primarily attributed to its triazole and thioether functionalities:

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics like ampicillin. The thioether linkage enhances membrane permeability, facilitating disruption of bacterial cell wall synthesis.

Anti-Inflammatory Effects

In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, likely through COX-2 inhibition.

Physicochemical Properties

While solubility data remain unpublished, analog studies suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and poor aqueous solubility (<1 mg/mL). The compound’s logP value, estimated at 1.8, indicates balanced hydrophilicity-lipophilicity, favorable for oral bioavailability.

Applications in Medicinal Chemistry

The structural versatility of 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide positions it as a lead compound for:

-

Antimicrobial Drug Development: Modification of the phenyl or acetamide groups could enhance potency against multidrug-resistant pathogens.

-

Targeted Cancer Therapies: Conjugation with nanoparticles may improve tumor-specific delivery.

-

Anti-Inflammatory Agents: Co-administration with NSAIDs might reduce therapeutic doses and side effects.

Comparison with Related Derivatives

| Property | Target Compound | N-(3-Chlorophenyl) Derivative | N-(p-Tolyl) Derivative |

|---|---|---|---|

| Molecular Weight | ~236.31 g/mol | 359.83 g/mol | 339.42 g/mol |

| Biological Activity | Antimicrobial, Anticancer | Enhanced Antifungal | Improved Bioavailability |

| Solubility | Low | Moderate in DMSO | High in Ethanol |

Chlorine or methyl substituents on the phenyl ring alter electronic and steric profiles, impacting target affinity and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume